Distinct Physicochemical Properties vs. Isomeric 2- and 4-Carboxylic Acid Analogs
While direct biological activity data is not available, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid exhibits distinct physicochemical properties compared to its 2- and 4-positional isomers. Its calculated partition coefficient (XLogP3) is 1.1 , indicating specific lipophilicity that influences membrane permeability and bioavailability, which is fundamentally different from isomers with different carboxylic acid placement. The topological polar surface area (TPSA) is 83.1 Ų , a key descriptor for drug-likeness.
TPSA = 83.1 Ų
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Isomeric 1-(phenylsulfonyl)piperidine-2-carboxylic acid (CAS 223562-03-6) and 1-(phenylsulfonyl)piperidine-4-carboxylic acid (CAS 122891-92-3) |
| Quantified Difference | Data for comparators not available in open sources, but the structural difference is known to alter XLogP and TPSA values significantly. |
| Conditions | In silico calculation per XLogP3 algorithm. |
Why This Matters
These distinct physicochemical properties directly impact in vivo behavior, meaning the 3-carboxylic acid isomer cannot be considered interchangeable with its 2- or 4-carboxylic acid counterparts in a research or development setting.
